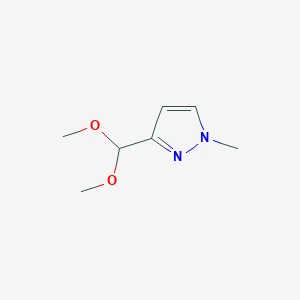

3-Dimethoxymethyl-1-methylpyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Dimethoxymethyl-1-methylpyrazole” is a chemical compound with the molecular formula C7H12N2O2123. It has a molecular weight of 156.18 g/mol3.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “3-Dimethoxymethyl-1-methylpyrazole”, often involves reactions like [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones4.

Molecular Structure Analysis

The molecular structure of “3-Dimethoxymethyl-1-methylpyrazole” consists of a pyrazole ring with a dimethoxymethyl group at the 3-position and a methyl group at the 1-position12.

Chemical Reactions Analysis

The chemical reactions involving “3-Dimethoxymethyl-1-methylpyrazole” are not explicitly mentioned in the search results. However, pyrazoles in general can undergo a variety of reactions, including N-arylation with aryl halides, coupling with aryl triflates, and reactions with diarylhydrazones and vicinal diols4.

Physical And Chemical Properties Analysis

“3-Dimethoxymethyl-1-methylpyrazole” has a density of 1.1±0.1 g/cm3, a boiling point of 224.5±25.0 °C at 760 mmHg, and a flash point of 81.6±13.4 °C1. It also has a molar refractivity of 36.5±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 123.8±3.0 cm31.

Wissenschaftliche Forschungsanwendungen

-

Synthesis and Oxidation of Isomeric 2-(pyrazolyl)ethanols

- Application : An efficient approach to the preparation of N-substituted 2-(pyrazol-4-yl)ethanols based on recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines is described .

- Method : The method involves a recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines .

- Results : Oxidation by KMnO4 led to 2-(pyrazol-4-yl)-2-oxoacetic acids .

-

Structure and Chemistry of 3 (5)-Substituted Pyrazoles

- Application : Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

- Method : The method involves the use of 3 (5)-aminopyrazoles as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .

- Results : Investigations of the structure of pyrazoles that unravel the tautomeric and conformational preferences are therefore of upmost relevance .

-

- Application : 3,5-dimethylpyrazole (DMP) is a typical representative of heterocyclic nitrogen compounds containing two adjacent nitrogen atoms generally have a significant effect on soil nitrification inhibition .

- Method : The method involves the use of 3,5-dimethylpyrazole (DMP) for soil nitrification inhibition .

- Results : The inhibitory effect and the regulatory mechanism of DMP on soil N transformation are unclear .

Safety And Hazards

Zukünftige Richtungen

The future directions for “3-Dimethoxymethyl-1-methylpyrazole” are not explicitly mentioned in the search results. However, given the wide range of biological activities exhibited by pyrazoles, there is potential for further research into the medicinal applications of this compound5.

Eigenschaften

IUPAC Name |

3-(dimethoxymethyl)-1-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-9-5-4-6(8-9)7(10-2)11-3/h4-5,7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKHJTGWURATBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371193 |

Source

|

| Record name | 3-Dimethoxymethyl-1-methylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Dimethoxymethyl-1-methylpyrazole | |

CAS RN |

287917-82-2 |

Source

|

| Record name | 3-Dimethoxymethyl-1-methylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1349270.png)

![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)